

Repibresib (VYN201): A Technical Overview of a Pan-BET Inhibitor

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Compound of Interest

Compound Name: *Repibresib*

Cat. No.: *B15570872*

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Abstract

Repibresib (formerly VYN201) is a small molecule, pan-bromodomain and extra-terminal motif (BET) inhibitor that was under development for the topical treatment of nonsegmental vitiligo. As an epigenetic modulator, **Repibresib** was designed to address inflammatory pathways implicated in the pathogenesis of this autoimmune skin disorder. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of **Repibresib**, with a focus on presenting quantitative data and experimental methodologies for a scientific audience.

Chemical Structure and Properties

Repibresib is a novel N-methyl-2-pyridone derivative. Its chemical identity and computed physicochemical properties are summarized below.

Property	Value	Source
IUPAC Name	4-(3-hydroxy-2-phenoxyphenyl)-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one	PubChem
Synonyms	VYN201, TAY-B1	VYNE Therapeutics
CAS Number	2523199-93-9	PubChem
Molecular Formula	C ₂₀ H ₁₆ N ₂ O ₃	PubChem
Molecular Weight	332.35 g/mol	PubChem
Canonical SMILES	<chem>CN1C=C(C2=C(C1=O)NC=C2)C3=C(C(=CC=C3)O)OC4=CC=CC=C4</chem>	PubChem
InChI Key	IYQNLEOCTFTMJEUHFFFAOYSA-N	PubChem

Note: Experimental physicochemical properties such as melting point, boiling point, and aqueous solubility are not publicly available.

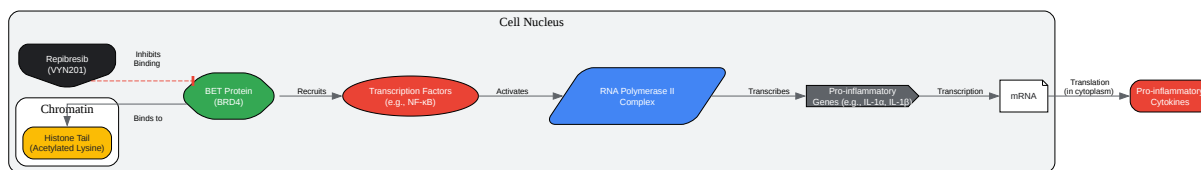
Mechanism of Action: Pan-BET Inhibition

Repibresib functions as a pan-inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and transcription factors, playing a crucial role in regulating gene expression.

By binding to the bromodomains of BET proteins, **Repibresib** prevents their interaction with acetylated chromatin. This disrupts the recruitment of transcriptional machinery to the promoters and enhancers of pro-inflammatory genes, leading to a downregulation of their expression. In the context of vitiligo, this mechanism is intended to suppress the inflammatory cascade that contributes to melanocyte destruction.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **Repibresib** in inhibiting BET-mediated pro-inflammatory gene transcription.



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Fig. 1: **Repibresib**'s Mechanism of BET Inhibition

Preclinical and Clinical Development

Repibresib has been evaluated in preclinical models and clinical trials for nonsegmental vitiligo.

Preclinical Studies

Experimental Model: An ex vivo human skin model was utilized to assess the activity of **Repibresib** in a setting that mimics the pathophysiology of vitiligo.

Methodology:

- Reconstituted human epithelial skin cultures were stimulated with a cytokine cocktail (e.g., TNF- α and IFN- γ) to induce a vitiligo-like phenotype, characterized by inflammation and melanocyte loss.
- The stimulated cultures were topically treated with a vehicle control and various concentrations of **Repibresib** gel.
- Endpoints included the assessment of key biomarkers and melanin content.

Key Findings: In this model, **Repibresib** demonstrated a dose-dependent:

- Reduction in the secretion of matrix metalloproteinase-9 (MMP-9) and soluble E-cadherin, which are implicated in melanocyte detachment.
- Reduction in the expression of pro-inflammatory cytokines, including IL-1 α and IL-1 β .
- Preservation of melanin pigment in the basal layers of the skin, indicating a reduction in melanocyte loss.
- Upregulation of the WNT signaling pathway, which is important for melanocyte regeneration.

Clinical Trials

Repibresib advanced to Phase 1b and Phase 2b clinical trials to evaluate its safety, tolerability, and efficacy in patients with nonsegmental vitiligo.

Phase 1b Trial:

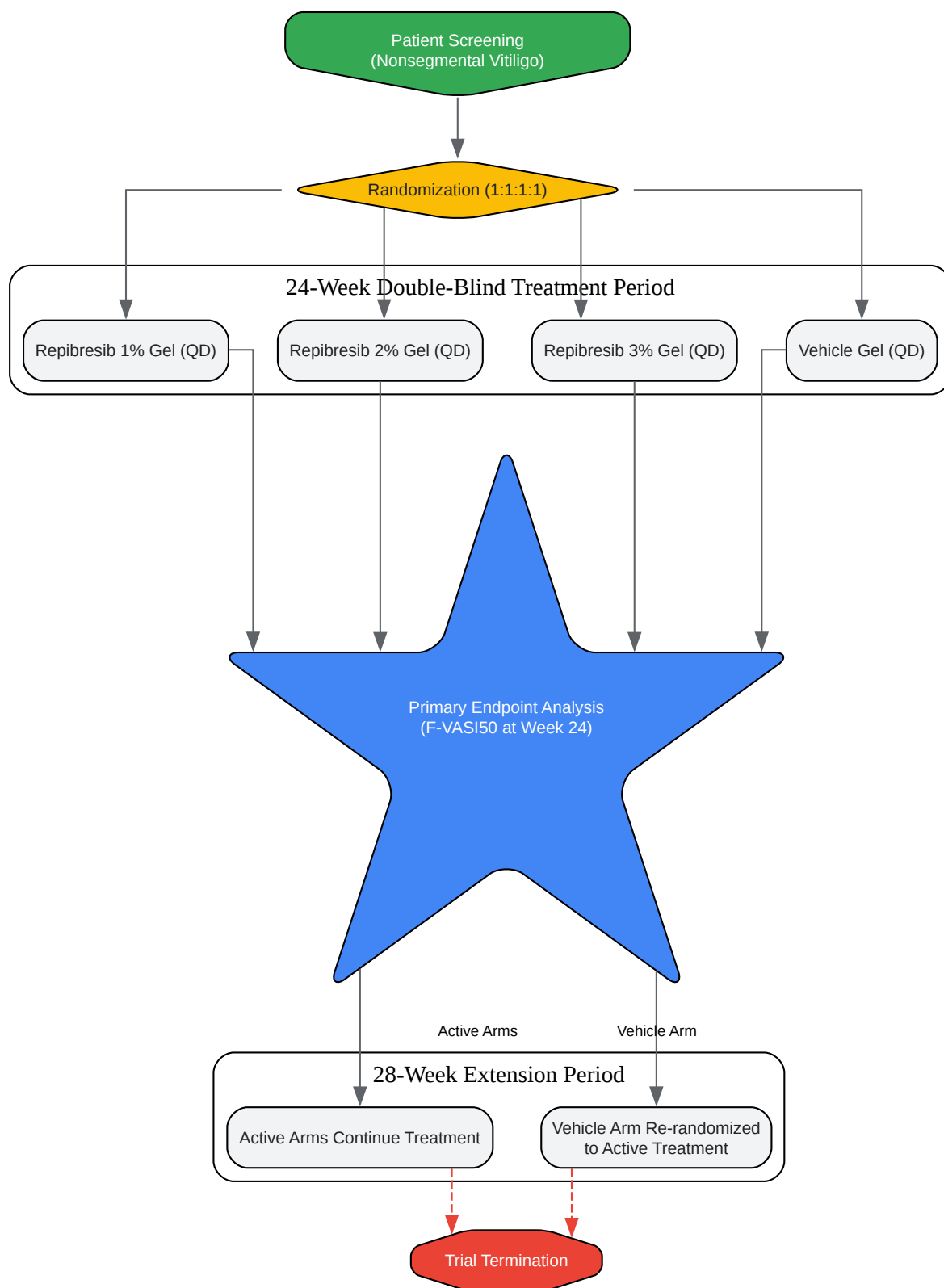
- Design: An open-label study involving patients with active nonsegmental vitiligo.
- Dosage: Once-daily topical application of **Repibresib** gel at concentrations of 0.5%, 1.0%, and 2.0%.
- Key Efficacy Endpoint: Change in the Facial Vitiligo Area Scoring Index (F-VASI).
- Results: The trial demonstrated a dose-dependent improvement in F-VASI scores and a favorable safety profile. Biomarker analysis of skin biopsies showed a reduction in MMP-9 levels.

Phase 2b Trial (NCT06493578):

- Design: A randomized, double-blind, vehicle-controlled study.[\[1\]](#)
- Dosage: Once-daily topical application of **Repibresib** gel at concentrations of 1%, 2%, and 3%, compared to a vehicle control.[\[1\]](#)
- Primary Efficacy Endpoint: Proportion of subjects achieving at least a 50% improvement from baseline in F-VASI (F-VASI50) at week 24.[\[1\]](#)

- Results: The trial did not meet its primary endpoint. While a statistically significant treatment effect was observed for the highest dose in some secondary endpoints, the trial was impacted by a high vehicle response and a higher-than-expected dropout rate in the active treatment arms. Consequently, the trial was terminated.

The following diagram outlines the workflow of the Phase 2b clinical trial.



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Fig. 2: **Repibresib** Phase 2b Clinical Trial Workflow

Summary and Future Directions

Repibresib is a pan-BET inhibitor that demonstrated promising preclinical activity and early clinical proof-of-concept for the treatment of nonsegmental vitiligo. Its mechanism of action, centered on the epigenetic modulation of inflammatory gene expression, represents a rational approach to targeting the underlying pathology of the disease.

Despite the initial positive signals, the Phase 2b clinical trial did not meet its primary efficacy endpoint, leading to the discontinuation of its development for vitiligo. The trial results were confounded by a significant vehicle effect and high discontinuation rates in the treatment arms.

While the development of **Repibresib** for vitiligo has been halted, the data generated from its preclinical and clinical studies provide valuable insights into the therapeutic potential and challenges of targeting the BET pathway in inflammatory skin diseases. Further analysis of the complete dataset may inform the future development of other BET inhibitors for dermatological and other immune-mediated conditions.

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References

- 1. VYNE Therapeutics Completes Enrollment in Phase 2b Trial Evaluating VYN201 for the Treatment of Nonsegmental Vitiligo - BioSpace [biospace.com]
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